molecular formula C21H22N4O2S B2518107 3-(phenylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one CAS No. 1396868-83-9

3-(phenylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one

Cat. No.: B2518107
CAS No.: 1396868-83-9
M. Wt: 394.49
InChI Key: BJXXHEKOQHUWBG-UHFFFAOYSA-N
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Description

3-(phenylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one is a complex organic compound that features a combination of various functional groups, including a phenylsulfanyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The starting materials may include phenylsulfanyl derivatives, pyrazolo[1,5-a]pyridine intermediates, and piperazine compounds. Common synthetic routes may involve:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenylsulfanyl group: This step may involve nucleophilic substitution reactions.

    Coupling with piperazine: This can be done using amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Alcohols

    Substitution products: Alkylated or acylated derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving its structural motifs.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(phenylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-ol: Similar structure with an alcohol group instead of a ketone.

    3-(phenylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-amine: Similar structure with an amine group instead of a ketone.

Uniqueness

The uniqueness of 3-(phenylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 3-(phenylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article outlines its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions. The key steps include the formation of the pyrazolo[1,5-a]pyridine framework and the introduction of the piperazine and phenylsulfanyl groups. The synthetic routes often utilize methods such as:

  • Nucleophilic substitutions
  • Condensation reactions
  • Cyclization processes

These methods are crucial for achieving the desired structural integrity and biological functionality of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the pyrazolo[1,5-a]pyridine scaffold. For example, a series of derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism appears to involve the inhibition of specific kinases associated with cancer proliferation.

Table 1: Cytotoxicity Data of Related Compounds

Compound IDCell LineIC50 (µM)Reference
Compound AHeLa14.62
Compound BNCI-H46015.42
Compound CPC-317.50

Kinase Inhibition

The compound has shown promise as an inhibitor of various kinases involved in signaling pathways critical for cell growth and survival. Notably, it has been reported to inhibit kinases such as c-Abl and PDGFR, which are implicated in several malignancies.

Table 2: Kinase Inhibition Profile

Kinase TargetInhibition TypeReference
c-AblCompetitive
PDGFRNon-competitive
c-KitPartial inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By selectively targeting kinases, the compound disrupts signaling pathways fundamental to tumor growth.
  • Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in specific phases, further inhibiting cancer cell proliferation.

Case Studies

A notable study examined the effects of this compound on human lung cancer cells (NCI-H460). The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound, suggesting a dose-dependent response.

Case Study Summary

Table 3: Case Study Results

Study FocusObservations
NCI-H460 Cell LineIC50 = 15.42 µMEffective cytotoxic agent
HeLa Cell LineIC50 = 14.62 µMPotential for further development
PC-3 Cell LineIC50 = 17.50 µMComparable efficacy to standard treatments

Properties

IUPAC Name

3-phenylsulfanyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-20(9-15-28-17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-8,10,16H,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXXHEKOQHUWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCSC2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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